molecular formula C12H12BrN B129340 5-Bromo-2,3,4,9-tetrahydro-1H-carbazole CAS No. 78863-98-6

5-Bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B129340
CAS RN: 78863-98-6
M. Wt: 250.13 g/mol
InChI Key: ZOMBRBLFIFOTGG-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a derivative of 2,3,4,9-tetrahydro-1H-carbazole . It has a molecular formula of C12H12BrN .


Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles involves reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in this way .


Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a detailed view of the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole include a molecular weight of 171.2383 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.

Future Directions

The future directions for the research on 5-Bromo-2,3,4,9-tetrahydro-1H-carbazole could involve exploring its potential biological activities given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives . Further studies could also focus on optimizing the synthesis process and investigating the properties and applications of this compound in more detail.

properties

IUPAC Name

5-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBRBLFIFOTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydrocarbazole

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